![molecular formula C17H13FN4 B3829623 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 294651-54-0](/img/structure/B3829623.png)
7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which makes them interesting for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves a multicomponent reaction . The process is efficient and regioselective, leading to the formation of the desired product . A three-step reaction sequence has also been reported for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques. For example, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For instance, they have been used in the synthesis of dihydropyrido[3,4-e]triazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, melting point and yield can be determined experimentally . NMR and IR spectroscopy can provide information about the chemical structure of the compound .Scientific Research Applications
Anticancer Properties
The triazole scaffold in 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine contributes to its potent anticancer effects. Researchers have explored derivatives of this compound as potential drug candidates. For instance, Itraconazole , a widely used antifungal, contains a triazole ring. Additionally, other derivatives like Fluconazole and Voriconazole have demonstrated clinical efficacy against fungal infections and cancer .
Antiviral Activity
Triazoles exhibit anti-HIV properties. The compound’s unique structure allows it to interact with enzymes and receptors, making it a promising antiviral agentRibavirin , a broad-spectrum antiviral drug, contains a triazole moiety and is used in hepatitis treatment .
Agrochemical Applications
Researchers have explored triazole derivatives for agrochemical purposes. These compounds can serve as building blocks for novel pesticides, herbicides, and fungicides. Their biological activity makes them valuable in crop protection .
Material Chemistry and Polymers
Triazoles find applications in material science. They can act as structural units in polymers and fluorescent probes. Their unique bonding capabilities make them versatile for designing new materials .
Neurological Disorders
Triazoles have been investigated for their potential in treating neurological conditions. For example, a N-acyltriazolopiperazine derivative shows promise as a therapeutic for sex hormone disorders. Additionally, triazolopiperazine hybrids exhibit potent antitumor effects .
Calcium Channel Modulators and Alzheimer’s Disease
Polycyclic systems containing triazolo[1,5-a]-pyrimidine moieties serve as calcium channel modulators and have potential applications in Alzheimer’s disease treatment. These compounds are being explored for their neuroprotective effects .
Mechanism of Action
Target of Action
The primary target of 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, and it can induce apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation. The downstream effects include the induction of apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, primarily in cancer cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This indicates that the compound has a potent anti-proliferative effect on these cell lines.
Future Directions
properties
IUPAC Name |
7-(2-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4/c18-14-9-5-4-8-13(14)16-10-15(12-6-2-1-3-7-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYINNARKGPGKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152707 | |
Record name | 7-(2-Fluorophenyl)-1,7-dihydro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
294651-54-0 | |
Record name | 7-(2-Fluorophenyl)-1,7-dihydro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294651-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Fluorophenyl)-1,7-dihydro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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